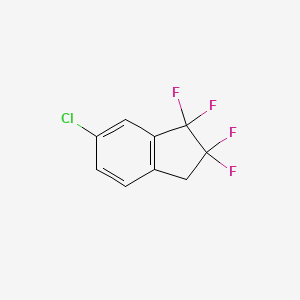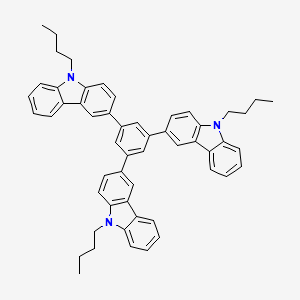
3,3',3''-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is a complex organic compound characterized by its symmetrical structure and multiple carbazole units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) typically involves the following steps:
Formation of the Benzene Core: The benzene-1,3,5-triyl core is synthesized through a series of reactions, often starting with benzene derivatives.
Attachment of Carbazole Units: The carbazole units are introduced through a series of substitution reactions. This involves the use of reagents such as butyl bromide and carbazole under specific conditions to ensure the correct attachment to the benzene core.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole units are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce fully hydrogenated carbazole compounds.
Aplicaciones Científicas De Investigación
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: Its ability to absorb and emit light at specific wavelengths makes it useful in photonic devices and sensors.
Material Science: The compound can be used to develop new materials with unique electronic and optical properties.
Biological Research: It may serve as a probe or marker in biological studies due to its fluorescence properties.
Mecanismo De Acción
The mechanism by which 3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) exerts its effects is primarily related to its electronic structure. The multiple carbazole units allow for extensive conjugation, facilitating electron transfer and light absorption/emission processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazin-4-yl): A similar compound with a different set of functional groups, exhibiting unique electronic properties.
Benzene-1,3,5-triyl triformate: Another compound with a benzene-1,3,5-triyl core, used as a CO source in carbonylation reactions.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tris(9-butyl-9H-carbazole) is unique due to its specific combination of carbazole units and butyl groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Propiedades
Número CAS |
849908-78-7 |
|---|---|
Fórmula molecular |
C54H51N3 |
Peso molecular |
742.0 g/mol |
Nombre IUPAC |
3-[3,5-bis(9-butylcarbazol-3-yl)phenyl]-9-butylcarbazole |
InChI |
InChI=1S/C54H51N3/c1-4-7-28-55-49-19-13-10-16-43(49)46-34-37(22-25-52(46)55)40-31-41(38-23-26-53-47(35-38)44-17-11-14-20-50(44)56(53)29-8-5-2)33-42(32-40)39-24-27-54-48(36-39)45-18-12-15-21-51(45)57(54)30-9-6-3/h10-27,31-36H,4-9,28-30H2,1-3H3 |
Clave InChI |
DGCQKFBWAUYCJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CCCC)C7=CC8=C(C=C7)N(C9=CC=CC=C98)CCCC)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


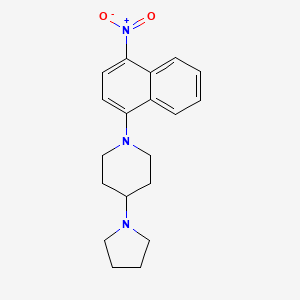
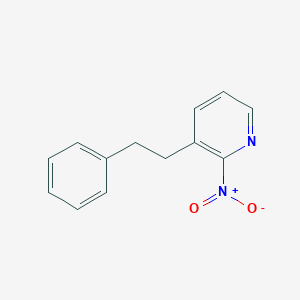
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
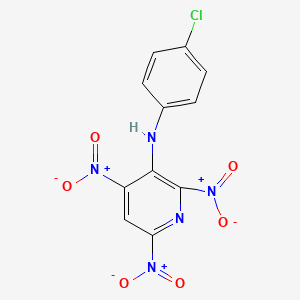
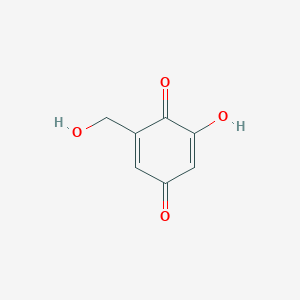
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
